

Cross-Reactivity Data of 1H-pyrrolo[2,3-b]pyridine Based Inhibitors

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Compound of Interest		
Compound Name:	3,3-Dibromo-1H-pyrrolo[2,3-	
	b]pyridin-2(3H)-one	
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The following tables summarize the inhibitory activity (IC50) of various 1H-pyrrolo[2,3-b]pyridine derivatives against their primary targets and a selection of off-targets to illustrate their selectivity profiles.

Table 1: Janus Kinase (JAK) Inhibitors

Compound	Primary Target	IC50 (nM)	Off-Target	IC50 (nM)	Reference
Compound 6	JAK3	1100	JAK1	2900	[1]
JAK2	1800	[1]			
Compound 14c	JAK3	Potent (not specified)	Moderately selective	Not specified	[1][2]
Analogues	JAK3	0.1 - 1 μΜ	ITK	0.1 - 1 μΜ	[3]

Table 2: Fibroblast Growth Factor Receptor (FGFR) Inhibitors



Compound	Primary Target	IC50 (nM)	Off-Target	IC50 (nM)	Reference
Compound 4h	FGFR1	7	FGFR2	9	[4][5]
FGFR3	25	[4][5]	_		
FGFR4	712	[4][5]	_		

Table 3: c-Met and ALK Inhibitors

Compound	Primary Target	IC50 (nM)	Off-Target	IC50 (nM)	Reference
Compound 9	c-Met	22.8	ALK	Moderate inhibition	[6]

Table 4: Cyclin-Dependent Kinase 8 (CDK8) Inhibitors

Compound	Primary Target	IC50 (nM)	Off-Target	IC50 (nM)	Reference
Compound 22	CDK8	46.5	CDK7	205.6 (>4.4- fold selective)	[7]

Table 5: Ataxia Telangiectasia Mutated (ATM) Inhibitors

Compound	Primary Target	Selectivity	Reference
Compound 25a	ATM	>700-fold over PIKK family members	[8]

Table 6: Other Kinase and Enzyme Inhibitors



Scaffold/Comp ound	Primary Target	IC50	Off- Target/Selectiv ity	Reference
1H-pyrrolo[2,3- b]pyridine-2- carboxamides	PDE4B	0.11–1.1 μΜ	Selective vs. PDE4D (<50% inhibition at 10 μM)	[9]
Pyrazolyl-1H- pyrrolo[2,3- b]pyridine 1	DYRK1A	Nanomolar range	Not specified	[10]
1H-pyrrolo[2,3- b]pyridine derivatives	TNIK	< 1 nM	Not specified	[10][11]
Pyrrolo[2,3- d]pyrimidine derivative 14c	CSF1R	Not specified	Minimal inhibition of FLT3 (26%), KIT (18%), and PDGFRβ (8%) at 1 μM	[12]
Pyrrolo[2,3-d]pyrimidine derivative 1	RET	Potent	Broad kinase selectivity	[13]
1H-pyrrolo[2,3- b]pyridine derivatives	Human Neutrophil Elastase (HNE)	14-87 nM	Not specified	[14]

Experimental Protocols

The determination of inhibitor cross-reactivity is crucial for understanding the safety and efficacy profile of a drug candidate. Below are generalized methodologies for key experiments cited in the evaluation of 1H-pyrrolo[2,3-b]pyridine-based inhibitors.

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.



- Reagents and Materials:
 - Recombinant human kinase
 - Specific peptide substrate for the kinase
 - ATP (Adenosine triphosphate)
 - Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives)
 - Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
 - Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
 - Microplate reader

Procedure:

- Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
- The kinase, peptide substrate, and test compound are pre-incubated in the wells of a microplate.
- The kinase reaction is initiated by the addition of ATP. The final ATP concentration is often set at or near the Km value for the specific kinase. For instance, some assays for JAK3 and ITK are carried out at 10 μM ATP[3].
- The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., room temperature or 30°C).
- The reaction is stopped, and the amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified using a suitable detection reagent.
- The luminescence or fluorescence signal is measured using a microplate reader.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.



Cellular Proliferation Assay

This assay assesses the effect of an inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase.

- · Reagents and Materials:
 - Cancer cell line (e.g., 4T1 breast cancer cells for FGFR inhibitors[4][5])
 - Cell culture medium and supplements (e.g., DMEM, FBS)
 - Test compounds
 - Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
 - Microplate reader
- Procedure:
 - Cells are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are then treated with various concentrations of the test compounds.
 - The plates are incubated for a specified period (e.g., 72 hours).
 - A cell proliferation reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.
 - The absorbance or luminescence is measured using a microplate reader to determine the number of viable cells.
 - IC50 values are calculated to determine the concentration of the inhibitor required to reduce cell proliferation by 50%.

Western Blotting for Target Engagement and Pathway Analysis



Western blotting can be used to confirm that the inhibitor is engaging its target within the cell and to assess its impact on downstream signaling pathways.

- · Reagents and Materials:
 - Treated cell lysates
 - SDS-PAGE gels and electrophoresis equipment
 - Transfer apparatus
 - PVDF or nitrocellulose membranes
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 - Primary antibodies (e.g., anti-phospho-STAT, anti-phospho-ERK)
 - HRP-conjugated secondary antibodies
 - Chemiluminescent substrate
 - Imaging system
- Procedure:
 - Cells are treated with the inhibitor for a specific time, then lysed to extract proteins.
 - Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
 - The separated proteins are transferred to a membrane.
 - The membrane is blocked to prevent non-specific antibody binding.
 - The membrane is incubated with a primary antibody specific for the phosphorylated form of the target or a downstream effector.
 - After washing, the membrane is incubated with a secondary antibody.

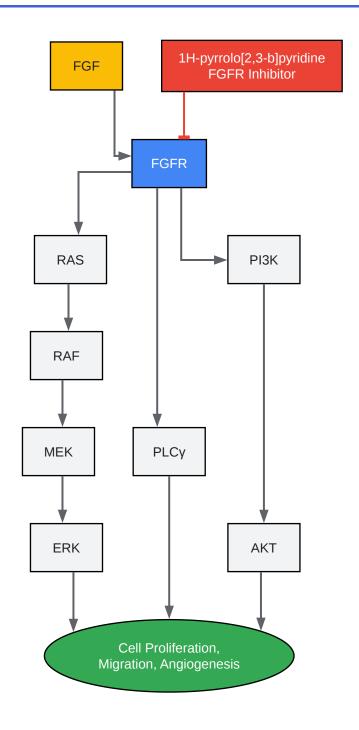


The signal is detected using a chemiluminescent substrate and an imaging system. A
change in the phosphorylation status of a protein outside the intended pathway can
indicate an off-target effect[15].

Visualizations Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by some of the primary targets of 1H-pyrrolo[2,3-b]pyridine-based inhibitors.

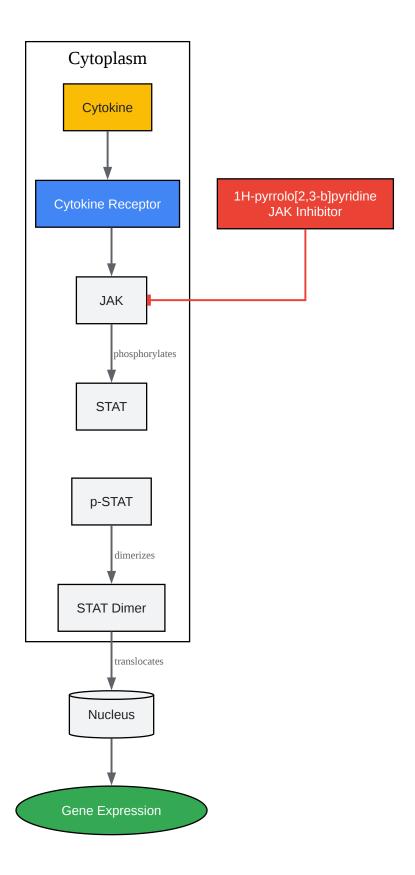




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Caption: FGFR Signaling Pathway and Point of Inhibition.





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Caption: JAK-STAT Signaling Pathway and Point of Inhibition.

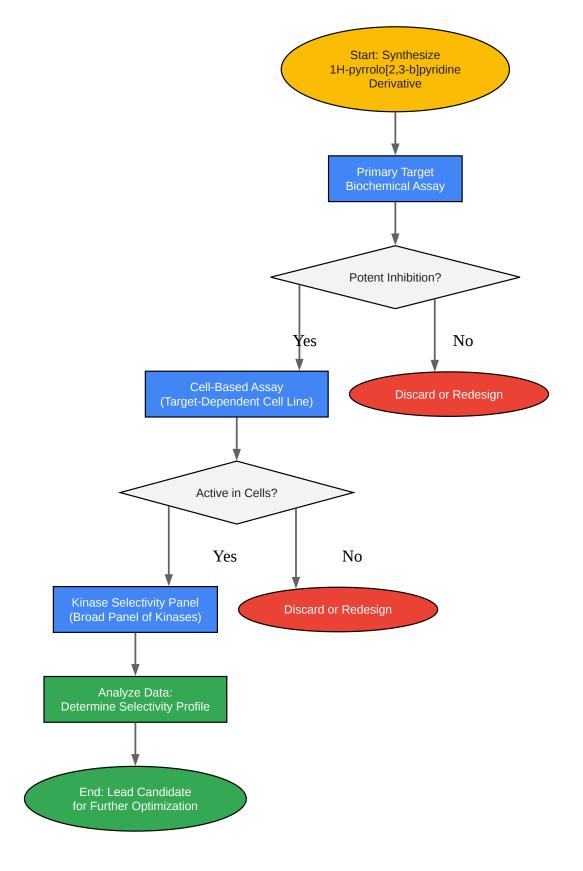




Experimental Workflow

The following diagram outlines a typical workflow for assessing the cross-reactivity of kinase inhibitors.





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Caption: Workflow for Kinase Inhibitor Cross-Reactivity Screening.



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